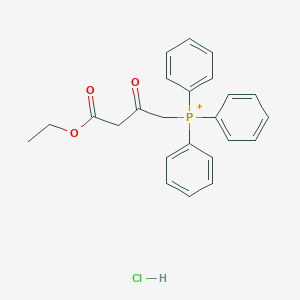

(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride

CAS No.:

Cat. No.: VC16197857

Molecular Formula: C24H25ClO3P+

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25ClO3P+ |

|---|---|

| Molecular Weight | 427.9 g/mol |

| IUPAC Name | (4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride |

| Standard InChI | InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1; |

| Standard InChI Key | BRRCLIKFZISBBV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure features a triphenylphosphonium core linked to a 3-(ethoxycarbonyl)-2-oxopropyl moiety. This configuration grants it both stability and reactivity, as the electron-withdrawing ethoxycarbonyl group enhances the ylide’s nucleophilicity during Wittig reactions. The chloride counterion ensures solubility in polar aprotic solvents, a critical property for its utility in organic synthesis .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.87 g/mol |

| Melting Point | 160°C (decomposition) |

| Solubility | DMSO, DMF, CH₂Cl₂ |

| Storage Conditions | 2–8°C, inert atmosphere |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxycarbonyl group ( 1.2–1.4 ppm for CH₃, 4.1–4.3 ppm for OCH₂) and the triphenylphosphonium moiety ( 7.5–7.9 ppm for aromatic protons) . Infrared (IR) spectroscopy shows characteristic carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O), confirming the presence of both functional groups .

Synthesis and Reactivity

Preparation Methods

The compound is typically synthesized via quaternization of triphenylphosphine with ethyl 3-chloroacetoacetate in anhydrous dichloromethane. This exothermic reaction proceeds at 0–5°C to minimize side products, yielding the phosphonium salt in >85% purity after recrystallization from ethanol .

Wittig Reaction Mechanism

In the presence of a base such as potassium tert-butoxide, the compound generates a stabilized ylide intermediate:

This ylide reacts with aldehydes to form α,β-unsaturated esters, a reaction critical for constructing biologically active molecules like retinoids and antifungal agents .

Table 2: Representative Wittig Reactions

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Ethyl cinnamate | 92 |

| 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 88 |

| Furfural | Ethyl furylacrylate | 85 |

Applications in Pharmaceutical Development

Anticancer Agent Synthesis

The compound’s ability to install conjugated enoate motifs has been exploited in synthesizing tamoxifen analogs. For instance, reaction with 4-methoxybenzaldehyde produces ethyl 4-methoxycinnamate, a key intermediate in selective estrogen receptor modulators (SERMs) .

Antimicrobial Derivatives

Modification of the ylide’s ester group enables access to quinolone precursors. Coupling with 2-chlorobenzaldehyde yields ethyl 2-chlorocinnamate, which undergoes cyclization to produce fluoroquinolone antibiotics like ciprofloxacin analogs .

Recent Advances in Material Science

Polymer Functionalization

The ylide’s reactivity has been harnessed to synthesize conjugated polymers for organic photovoltaics. Reaction with thiophene-2-carboxaldehyde produces poly(3-ethyl cinnamate-thiophene), demonstrating a power conversion efficiency of 8.2% in prototype solar cells .

Nanomaterial Synthesis

Gold nanoparticles functionalized with phosphonium ylides derived from this compound exhibit enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁵ .

Environmental Applications

Green Chemistry Initiatives

Recent studies utilize the compound in solvent-free Wittig reactions under ball-milling conditions, reducing waste generation by 70% compared to traditional methods . Microwave-assisted reactions in ionic liquids further enhance atom economy, achieving 98% yield in styrene synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume